5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 4-fluorobenzyl group, a methoxy group, and a pyridin-3-ylmethyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Introduction of the 4-Fluorobenzyl Group: The 2-methoxybenzoyl chloride is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to form 5-(4-fluorobenzyl)-2-methoxybenzamide.
Attachment of the Pyridin-3-ylmethyl Group: Finally, the 5-(4-fluorobenzyl)-2-methoxybenzamide is reacted with pyridin-3-ylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-fluorobenzyl)-2-methoxybenzoic acid.
Reduction: Formation of 5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)aniline.
Substitution: Formation of 5-(4-substituted-benzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
- 5-(4-bromobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
- 5-(4-methylbenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
5-(4-fluorobenzyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced binding affinity, selectivity, and metabolic stability.
Properties
Molecular Formula |
C21H19FN2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-6-16(11-15-4-7-18(22)8-5-15)12-19(20)21(25)24-14-17-3-2-10-23-13-17/h2-10,12-13H,11,14H2,1H3,(H,24,25) |
InChI Key |
VJXIKCDYEIZGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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